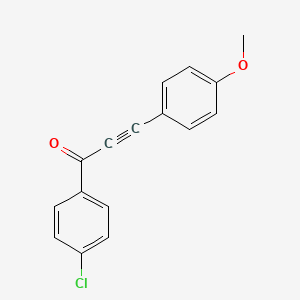
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is an organic compound that belongs to the class of prop-2-yn-1-ones This compound is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a prop-2-yn-1-one backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improved efficiency in terms of yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-phenylprop-2-yn-1-one
- 1-(4-Methoxyphenyl)-3-phenylprop-2-yn-1-one
- 1-(4-Chlorophenyl)-3-(4-hydroxyphenyl)prop-2-yn-1-one
Uniqueness
1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one is unique due to the presence of both chlorophenyl and methoxyphenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
83786-18-9 |
|---|---|
Fórmula molecular |
C16H11ClO2 |
Peso molecular |
270.71 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-yn-1-one |
InChI |
InChI=1S/C16H11ClO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-3,5-10H,1H3 |
Clave InChI |
XQTBULAHOPWJMS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C#CC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


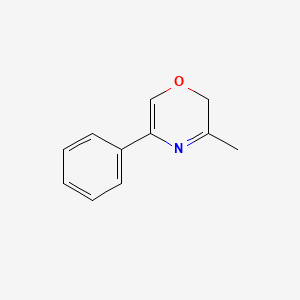



![Benzoxazole, 2-[(2-pyridinylmethyl)thio]-](/img/structure/B14429484.png)


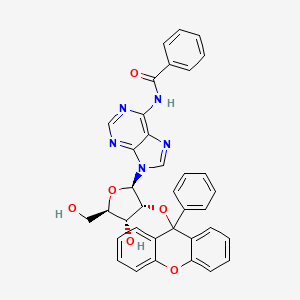
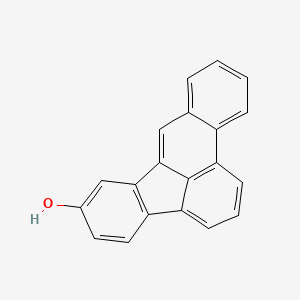
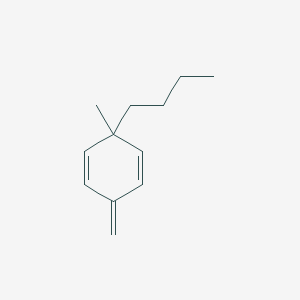
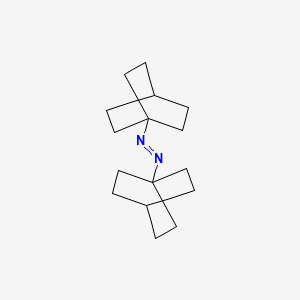

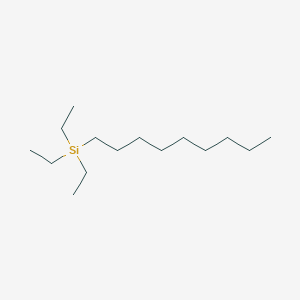
![(7R)-7-[(Benzenesulfonyl)methyl]-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14429531.png)
